molecular formula C23H24N2O3S B4743592 N-{[(3,3-diphenylpropyl)amino]carbonyl}-4-methylbenzenesulfonamide

N-{[(3,3-diphenylpropyl)amino]carbonyl}-4-methylbenzenesulfonamide

Cat. No.: B4743592
M. Wt: 408.5 g/mol
InChI Key: QTPOSDKSHGNFQU-UHFFFAOYSA-N
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Description

N-{[(3,3-Diphenylpropyl)amino]carbonyl}-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a central benzenesulfonamide core substituted with a 4-methyl group and a urea-linked 3,3-diphenylpropylamine moiety.

Properties

IUPAC Name

1-(3,3-diphenylpropyl)-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-18-12-14-21(15-13-18)29(27,28)25-23(26)24-17-16-22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,22H,16-17H2,1H3,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPOSDKSHGNFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3,3-diphenylpropyl)amino]carbonyl}-4-methylbenzenesulfonamide typically involves the reaction of 3,3-diphenylpropylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[(3,3-diphenylpropyl)amino]carbonyl}-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-{[(3,3-diphenylpropyl)amino]carbonyl}-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its interactions with biological receptors, particularly the prostaglandin EP4 receptor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily by antagonizing the prostaglandin EP4 receptor. This receptor is involved in various physiological processes, including inflammation and pain perception. By blocking this receptor, N-{[(3,3-diphenylpropyl)amino]carbonyl}-4-methylbenzenesulfonamide can reduce inflammation and alleviate pain .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its combination of a sulfonamide group, a 4-methylbenzene ring, and a urea-linked diphenylpropyl chain. Below is a comparative analysis with structurally or functionally related compounds:

Compound Name Key Structural Features Biological Activity/Properties Reference
N-(3,3-Diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (40005) Diphenylpropylamine + acetamide + 4-hydroxyphenyl Anticancer activity (MTT assay); moderate potency against HCT-116 and MCF-7 cell lines .
1-(3,3-Diphenylpropyl)-piperidinyl ureas Diphenylpropyl + urea + piperidine CCR5 receptor antagonists; anti-HIV activity (IC₅₀: 10–50 nM) .
N-[4-(Dimethylamino)phenyl]-4-methylbenzenesulfonamide 4-Methylbenzenesulfonamide + dimethylaminophenyl Lower lipophilicity; reduced CNS penetration compared to diphenylpropyl derivatives .
N-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-methoxybenzenesulfonamide Chiral sulfonamide + amino alcohol Investigated for protease inhibition; enhanced stereoselective binding .
N-(4-Acetylphenyl)-4-chloro-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide Sulfonamide + acetylphenyl + chlorophenyl Antimicrobial activity; moderate efficacy against Gram-positive bacteria .

Functional Group Analysis

  • Sulfonamide vs. Acetamide : Sulfonamides (e.g., the target compound) generally exhibit stronger hydrogen-bonding capacity and metabolic stability compared to acetamides (e.g., compound 40005) due to the sulfonyl group’s electronegativity .
  • Diphenylpropyl Chain: This moiety enhances lipophilicity and membrane permeability, as seen in CCR5 antagonists (e.g., 1-(3,3-diphenylpropyl)-piperidinyl ureas), which show improved bioavailability over non-diphenyl derivatives .

Pharmacological Profile

  • Sulfonamide derivatives like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (compound 38) demonstrate remarkable anti-cancer activity (IC₅₀: <1 µM) , suggesting the target compound’s sulfonamide group may enhance potency.
  • Anti-HIV Activity: Diphenylpropyl-containing CCR5 antagonists (e.g., 1-(3,3-diphenylpropyl)-piperidinyl amides) exhibit nanomolar efficacy, highlighting the diphenylpropyl group’s role in receptor binding . The target compound’s urea linker may further modulate binding kinetics.
  • Antimicrobial Activity : Sulfonamides with halogen substitutions (e.g., compound 40001, Cl-substituted) show enhanced antibacterial effects, suggesting the target compound’s 4-methyl group could be optimized for similar applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[(3,3-diphenylpropyl)amino]carbonyl}-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-{[(3,3-diphenylpropyl)amino]carbonyl}-4-methylbenzenesulfonamide

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